![molecular formula C10H8F2O2 B1423512 2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1275412-00-4](/img/structure/B1423512.png)
2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
“2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid” is an organic compound . Its empirical formula is C10H8F2O2 and it has a molecular weight of 198.17 . The compound is characterized by a cyclopropane ring substituted with a carboxylic acid group and a 2,3-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid” consists of a cyclopropane ring, which is a three-membered carbon ring, attached to a 2,3-difluorophenyl group and a carboxylic acid group . The presence of the difluorophenyl group and the carboxylic acid group imparts unique chemical properties to the compound .
Scientific Research Applications
Synthesis of gem-Difluorocyclopropane Diesters
This compound serves as a novel donor–acceptor cyclopropane (DAC), which participates in (3 + 2)-cycloadditions with aldehydes and ketones . The presence of gem-difluorine substituents acts as an unconventional donor group, enabling the activation of cyclopropane substrates in catalytic cycloaddition reactions. This method allows for the synthesis of densely functionalized gem-difluorotetrahydrofuran skeletons, which are challenging to prepare otherwise.
Computational Chemistry
Computational studies have shown that the cleavage of the C–C bond between the difluorine and diester moieties occurs upon an SN2-type attack of the carbonyl oxygen . This insight can guide the design of new reactions and the prediction of reaction outcomes in silico.
properties
IUPAC Name |
2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOJFERUHBBKLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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